1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl-
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Overview
Description
1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- is an organic compound with the molecular formula C9H9BrO2. It is also known by other names such as m-Bromobenzaldehyde ethylene acetal and 3-Bromobenzaldehyde ethylene acetal This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- typically involves the reaction of 3-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction forms the dioxolane ring through an acetalization process . The reaction conditions generally include:
Reagents: 3-bromobenzaldehyde, ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous conditions to prevent hydrolysis
Temperature: Mild heating to facilitate the reaction
Industrial Production Methods
While specific industrial production methods for 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The dioxolane ring can be opened under oxidative or reductive conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- has several applications in scientific research:
Biology: Potential use in the study of enzyme-catalyzed reactions involving acetal groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- involves its interaction with various molecular targets depending on the reaction it undergoes. For example:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the phenyl ring.
Oxidation and Reduction: The dioxolane ring can be cleaved, leading to the formation of aldehydes or alcohols.
Coupling Reactions: The compound forms new carbon-carbon bonds through palladium-catalyzed cross-coupling.
Comparison with Similar Compounds
1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- can be compared with other similar compounds such as:
2-(4-Bromophenyl)-2-ethyl-1,3-dioxolane: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-2-ethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of dioxolane.
These comparisons highlight the unique reactivity and applications of 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- due to the presence of the bromine atom and the dioxolane ring.
Properties
CAS No. |
73275-86-2 |
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Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-2-11(13-6-7-14-11)9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
UMIVEQDORQSARN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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